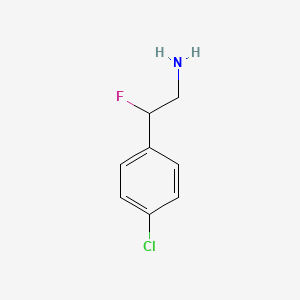

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)-2-fluoroethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-fluoroethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQRRVGKFBZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine. As a fluorinated and chlorinated phenethylamine derivative, this compound serves as a critical building block and is of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, and understanding its chemical behavior is paramount for its effective utilization. This document delves into its spectroscopic signature, plausible synthetic routes, key chemical transformations, and its role as a relevant impurity in pharmaceutical manufacturing, such as in the synthesis of the kinase inhibitor Encorafenib. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its handling, characterization, and strategic application.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a primary amine featuring a stereocenter at the benzylic carbon, which is substituted with both a fluorine atom and a 4-chlorophenyl group. This unique substitution pattern significantly influences its chemical and biological properties.

-

IUPAC Name: 2-(4-chlorophenyl)-2-fluoroethan-1-amine

-

CAS Number: 1269440-39-6 (Note: This CAS number is associated with the structure, which is also identified as an impurity of Encorafenib[1][2]).

-

Molecular Formula: C₈H₉ClFN[3]

-

Molecular Weight: 173.61 g/mol [4]

Physicochemical Data Summary

The physicochemical properties of a molecule are fundamental to predicting its behavior in both chemical reactions and biological systems. The introduction of halogen atoms has a profound effect on lipophilicity, acidity/basicity, and metabolic stability. Below is a summary of key properties, including predicted values where experimental data is not publicly available.

| Property | Value / Predicted Value | Rationale and Significance |

| Molecular Weight | 173.61 g/mol | Foundational for all stoichiometric calculations. |

| XlogP (Predicted) | 1.8 | Indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and potential for membrane permeability.[3] |

| pKa (Predicted) | ~9.0 - 9.5 | The primary amine group's basicity is slightly reduced by the electron-withdrawing effects of the nearby fluorine and chlorophenyl groups. This value is critical for salt formation, purification, and formulation. |

| Appearance | Expected to be an oil or low-melting solid at room temperature. The hydrochloride salt is typically a crystalline solid.[5] | Physical state is crucial for handling, storage, and reaction setup. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, DMSO, Dichloromethane). The hydrochloride salt is expected to have higher solubility in polar protic solvents like water and ethanol.[2][5] | Solubility dictates the choice of solvents for reactions, purification, and analytical method development. |

| Boiling Point | Not available. Expected to be high due to hydrogen bonding capabilities; distillation would likely be performed under high vacuum. | Important for purification and assessing thermal stability. |

Synthesis and Purification

The synthesis of chiral fluorinated amines is a non-trivial process that requires careful selection of reagents and reaction conditions to control both chemoselectivity and stereoselectivity.

Proposed Synthetic Workflow

A logical and common approach to synthesizing β-fluoroamines is through the reductive amination of a corresponding α-fluoroketone. This multi-step process offers a reliable pathway to the target molecule.

Caption: Proposed synthetic workflow for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

Illustrative Synthetic Protocol: Reductive Amination

This protocol is an illustrative example based on established chemical principles for the synthesis of primary amines from ketones.[5]

Objective: To synthesize 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 1-(4-chlorophenyl)-2-fluoroethan-1-one.

Materials:

-

1-(4-chlorophenyl)-2-fluoroethan-1-one (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-2-fluoroethan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

-

Causality: Ammonium acetate serves as the ammonia source. The large excess drives the equilibrium towards the formation of the intermediate imine. Methanol is a suitable polar solvent for all reactants.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The reaction is performed at a lower temperature to control the reaction rate and improve selectivity.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution.

-

Causality: The aqueous workup removes inorganic salts. The basic NaHCO₃ solution neutralizes any remaining acid and ensures the product is in its free amine form, which is more soluble in organic solvents.

-

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is critical. The combination of NMR, MS, and IR spectroscopy provides a definitive fingerprint of the molecule.

| Technique | Expected Observations and Interpretations |

| ¹H NMR | Aromatic Region (δ ~7.4 ppm): Two doublets showing an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. Benzylic Proton (CH-F, δ ~5.0-5.5 ppm): A doublet of triplets (dt) due to coupling with the fluorine atom (large J-coupling, ~45-50 Hz) and the adjacent CH₂ group (smaller J-coupling, ~6-8 Hz). Methylene Protons (CH₂-N, δ ~3.0-3.5 ppm): A complex multiplet due to coupling with the benzylic proton. Amine Protons (NH₂, δ ~1.5-2.5 ppm): A broad singlet that is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Four distinct signals in the aromatic region (δ ~120-140 ppm). Benzylic Carbon (C-F, δ ~90-95 ppm): A doublet with a large ¹JCF coupling constant (~170-180 Hz). Methylene Carbon (C-N, δ ~45-50 ppm): A doublet with a smaller ²JCF coupling constant (~20-25 Hz). |

| ¹⁹F NMR | A single resonance appearing as a doublet of triplets due to coupling with the benzylic proton (¹H) and the methylene protons (¹H). |

| Mass Spec. (EI or ESI+) | Molecular Ion (M⁺) or [M+H]⁺: A characteristic pair of peaks at m/z 173/175 or 174/176, respectively, in a ~3:1 ratio, confirming the presence of one chlorine atom.[3] Key Fragment: Loss of the amine group (CH₂NH₂) is a likely fragmentation pathway. |

| IR Spectroscopy | N-H Stretch (Primary Amine): Two characteristic sharp bands in the 3400-3250 cm⁻¹ region.[6] N-H Bend: A band in the 1650-1580 cm⁻¹ region.[6] C-N Stretch: A band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[6] C-F Stretch: A strong band typically in the 1100-1000 cm⁻¹ region. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. C-Cl Stretch: A band in the 800-600 cm⁻¹ region. |

Chemical Reactivity and Stability

The reactivity of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is dominated by the nucleophilic and basic nature of its primary amine group.

Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom dictates the compound's role as a nucleophile in a variety of important chemical transformations.

Caption: Key reactions involving the primary amine group.

-

Salt Formation: As a base, it readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a fundamental reaction for purification (e.g., crystallization of the hydrochloride salt) and formulation.

-

N-Acylation: The amine acts as a nucleophile, reacting with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide bonds.

-

N-Sulfonylation: In a similar fashion, it reacts with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.[7][8]

-

Imine Formation: Reaction with aldehydes or ketones under acidic catalysis yields imines (Schiff bases), which can be further reduced to form secondary amines.[8]

Stability Profile

The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or oxidizing agents should be avoided. The benzylic fluorine atom is relatively stable but could be susceptible to elimination or substitution reactions under forcing conditions.

Applications in Drug Development

Role as a Versatile Building Block

Halogenated phenethylamines are privileged scaffolds in medicinal chemistry.[9][10]

-

Fluorine Substitution: The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby amine.

-

Chlorine Substitution: The chloro group increases lipophilicity and can occupy hydrophobic pockets in target proteins, enhancing binding potency. It also provides a handle for further chemical modification via cross-coupling reactions.

This compound is therefore a valuable intermediate for synthesizing more complex molecules targeting a range of biological systems, particularly in neuroscience and oncology.[9][10]

Case Study: Relevance to Encorafenib

2-(4-Chlorophenyl)-2-fluoroethan-1-amine has been identified as a process-related impurity or a potential starting material/intermediate in the synthesis of Encorafenib (LGX818).[1][2][11] Encorafenib is a potent and selective BRAF kinase inhibitor used in the treatment of melanoma. For drug development professionals, the ability to synthesize, detect, and quantify such impurities is a critical aspect of quality control (QC) and regulatory compliance. A thorough understanding of this molecule's properties is essential for developing robust analytical methods (e.g., HPLC) for impurity profiling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar amines and halogenated compounds provides a strong basis for recommended handling procedures.[12][13][14]

Hazard Identification

-

Skin and Eye Irritation: Primary amines can be corrosive or irritating to the skin and eyes.[15]

-

Harmful if Swallowed/Inhaled: May cause irritation to the respiratory tract and may be harmful if ingested.[12]

-

General Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][12]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

References

-

PubChemLite. 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN). Accessed February 14, 2026. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Accessed February 14, 2026. [Link]

-

Matrix Fine Chemicals. 2-(4-CHLOROPHENYL)ETHAN-1-AMINE. Accessed February 14, 2026. [Link]

-

Molbase. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Accessed February 14, 2026. [Link]

-

CAS Common Chemistry. Encorafenib. Accessed February 14, 2026. [Link]

-

ResearchGate. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Accessed February 14, 2026. [Link]

-

Veeprho. Encorafenib Reference standard | CAS 1269440-17-6. Accessed February 14, 2026. [Link]

-

MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. Accessed February 14, 2026. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Accessed February 14, 2026. [Link]

-

UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Accessed February 14, 2026. [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Accessed February 14, 2026. [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed February 14, 2026. [Link]

-

ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Accessed February 14, 2026. [Link]

-

PubChem. 2-(3-Chlorophenyl)-2-fluoroethan-1-amine. Accessed February 14, 2026. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Accessed February 14, 2026. [Link]

Sources

- 1. Encorafenib Impurity 6 | CAS No: 1269440-57-4 [aquigenbio.com]

- 2. veeprho.com [veeprho.com]

- 3. PubChemLite - 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 4. 2-(3-Chlorophenyl)-2-fluoroethan-1-amine | C8H9ClFN | CID 84021952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | 1216563-60-8 | Benchchem [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. methyl (S)-(1-((4-(3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate; CAS No.: 1269440-17-6; Synonyms: Encorafenib; LGX818 [chemshuttle.com]

- 12. chemscene.com [chemscene.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Structural and Pharmacological Characterization of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Content Type: Technical Whitepaper

Subject:

Executive Summary

This technical guide profiles 2-(4-Chlorophenyl)-2-fluoroethan-1-amine , a specialized pharmacological probe used to investigate the stereoelectronic requirements of monoamine transporters.[1] As the

Unlike its non-fluorinated parent, which is rapidly degraded by Monoamine Oxidase (MAO), the introduction of the

Chemical Biology & Structural Dynamics[1]

The Fluorine Gauche Effect

The defining feature of this molecule is the presence of a fluorine atom at the

-

Mechanism: This stabilization arises from hyperconjugation (

) and electrostatic attraction between the electropositive ammonium group and the electronegative fluorine. -

Biological Relevance: This gauche conformation mimics the bioactive folded state of norepinephrine and dopamine required for binding to their respective transporters (NET/DAT).[1]

Physicochemical Modulation

The 4-Chloro substitution on the phenyl ring is a classic determinant for Serotonin Transporter (SERT) selectivity.[1] However, the

| Property | Parent (4-CPEA) | Impact | |

| Conformation | Flexible (Anti/Gauche equilibrium) | Biased Gauche | Increases binding entropy; mimics "bound" state.[1] |

| Amine pKa | ~9.8 | ~8.4 - 8.8 | Reduced basicity due to inductive electron withdrawal ( |

| Lipophilicity | Moderate | Enhanced | Fluorine increases lipophilicity while lowering polarizability.[1] |

| Metabolic Fate | Rapid MAO-B oxidation | Retarded MAO oxidation | Electron-deficient amine is a poorer substrate for MAO oxidative deamination.[1] |

Structural Visualization

The following diagram illustrates the stereoelectronic alignment driving the gauche effect.

Figure 1: Stereoelectronic alignment illustrating the preferred gauche conformation between the ammonium and fluorine substituents.

Pharmacological Profile[1][2][3][4]

Pharmacodynamics (Target Interaction)

Based on Structure-Activity Relationship (SAR) data for halogenated phenethylamines:

-

SERT Selectivity: The para-chloro substituent creates a lipophilic bulk that optimally fills the halogen-binding pocket of the Serotonin Transporter (SERT).[1] This molecule is predicted to act as a substrate-type releaser , entering the presynaptic neuron via SERT and displacing vesicular serotonin.[1]

-

VMAT2 Interaction: Like other amphetamine analogs, it likely inhibits VMAT2, dissipating the pH gradient and causing cytosolic accumulation of 5-HT.[1]

-

MAO Interaction: While 4-CPEA is a substrate for MAO-B, the

-fluorine atom reduces the electron density on the nitrogen lone pair.[1] This makes the molecule less susceptible to oxidation, potentially extending its half-life and duration of action compared to the non-fluorinated parent.

Toxicology & Safety Note

Warning: Para-chlorinated amphetamines (e.g., 4-CA, PCA) are known selective serotonergic neurotoxins.[1] They cause long-term depletion of tryptophan hydroxylase (TPH).[1]

-

Hypothesis: While

-fluorination alters kinetics, researchers must assume this molecule possesses neurotoxic potential similar to 4-CA until proven otherwise.[1] All handling requires strict PPE and containment.[1]

Experimental Protocols

Synthesis: Deoxyfluorination via DAST

The most reliable route to the

Reagents:

-

Precursor: 2-amino-1-(4-chlorophenyl)ethanol (protected as N-Boc).[1]

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Protocol:

-

Protection: React 2-amino-1-(4-chlorophenyl)ethanol with

in dioxane/NaOH to yield the N-Boc intermediate.[1] -

Fluorination:

-

Quenching: Pour reaction mixture into saturated

. Extract with DCM.[1] -

Deprotection: Treat the fluorinated intermediate with 4M HCl in dioxane for 1 hour to remove the Boc group.

-

Purification: Recrystallize the final hydrochloride salt from Isopropanol/Ether.

Functional Assay: Synaptosomal Monoamine Release

To validate the pharmacological activity, a release assay using rat brain synaptosomes is the standard.

Figure 2: Workflow for determining the serotonin-releasing potency of the target compound.

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

-

Rosen, T. C., et al. (2004).[1] Synthesis and biological evaluation of

-fluorinated phenethylamines. Journal of Medicinal Chemistry. Link[1] -

Fuller, R. W. (1992).[1] Pharmacology of p-chloroamphetamine: a tool for studying the serotonin neuron.[1] Neuropharmacology. Link

-

PubChem. (2025).[1][2][3] Compound Summary: 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.[1][4] National Library of Medicine.[1] Link[1]

-

Thomsen, C., et al. (2014).[1] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Link

Sources

An In-Depth Technical Guide to the Anticipated Safety and Toxicity Profile of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine are not publicly available. This guide has been constructed by a Senior Application Scientist, synthesizing information from structurally related compounds and established toxicological principles for halogenated phenethylamines. The information herein is intended for research and development purposes and should be used as a guide for preliminary safety assessments and experimental design. All handling and experimental work with this compound should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a substituted phenethylamine, a class of organic compounds known for their diverse pharmacological activities, often targeting the central nervous system.[1] The introduction of halogen atoms, in this case, chlorine and fluorine, can significantly modulate the compound's metabolic stability, receptor binding affinity, and overall toxicological profile. This guide provides a comprehensive overview of the anticipated safety data and toxicity profile of this compound, based on data from close structural analogs and the broader class of substituted phenethylamines.

Physicochemical Properties and Identification

While specific data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is limited, the following table outlines key identifiers and predicted properties based on its structure and data from similar compounds.

| Property | Value / Information | Source |

| Chemical Name | 2-(4-Chlorophenyl)-2-fluoroethan-1-amine | - |

| Molecular Formula | C8H9ClFN | [2] |

| Molecular Weight | 173.62 g/mol | |

| CAS Number | Not assigned | - |

| Predicted XlogP | 1.8 | [2] |

| Appearance | Likely a solid or liquid at room temperature | [3] |

Anticipated Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds such as other halogenated phenethylamines, the following hazard classifications are anticipated.[4][5]

Pictograms:

Signal Word: Danger

Anticipated Hazard Statements:

-

H302: Harmful if swallowed. [4]

-

H314: Causes severe skin burns and eye damage. [5]

-

H332: Harmful if inhaled. [4]

-

H335: May cause respiratory irritation. [4]

-

May have potential for neurotoxicity and cardiotoxicity based on the broader class of phenethylamines. [[“]][7]

Anticipated Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][8]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile

The toxicological properties of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine have not been fully investigated.[9] However, based on its chemical structure as a substituted phenethylamine, several toxicological concerns can be anticipated.

Acute Toxicity

Acute toxicity is expected to be moderate to high. A study on para-halogenated phenylethylamines in mice provides valuable insight into the potential lethal doses.[10] The presence of a para-chloro substituent on the phenyl ring has been shown to increase acute toxicity compared to the parent phenylethylamine.[10]

| Compound | LDLO (mg/kg) | LD50 (mg/kg) | LD100 (mg/kg) | Animal Model |

| p-Cl-PEA | 133.3 ± 3.3 | 146.7 ± 1.7 | 165.0 ± 2.9 | Swiss male albino mice |

| p-F-PEA | 116.7 ± 3.3 | 136.7 ± 1.7 | 160.0 ± 2.9 | Swiss male albino mice |

| PEA | 203.3 ± 3.3 | 226.7 ± 4.4 | 258.3 ± 8.8 | Swiss male albino mice |

Data from Bodhankar et al., 2019[10]

Based on this data, 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is likely to exhibit an LD50 in a similar range, warranting careful handling to avoid acute exposure.

Potential Mechanisms of Toxicity

Substituted phenethylamines can exert their toxic effects through various mechanisms, primarily impacting the central nervous and cardiovascular systems.[[“]][11]

-

Sympathomimetic Effects: These compounds can mimic the effects of endogenous catecholamines (e.g., norepinephrine, dopamine), leading to stimulant effects.[11] Overstimulation can result in tachycardia, hypertension, hyperthermia, and agitation.[7][11]

-

Serotonergic Effects: Many phenethylamines interact with the serotonin system, which can lead to serotonin syndrome in cases of overdose.[11] Symptoms can include confusion, agitation, clonus, and hyperthermia.[7]

-

Neurotoxicity: Some substituted phenethylamines have been shown to be neurotoxic, causing damage to dopaminergic and serotonergic neurons.[[“]]

-

Cardiotoxicity: Direct damage to heart cells and abnormal electrocardiogram (ECG) patterns have been observed with some phenethylamine derivatives.[[“]]

Experimental Protocols for Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal use and gain mechanistic insights before proceeding to in vivo studies if necessary.[12]

In Vitro Toxicity Screening Workflow

Caption: Tiered workflow for toxicological assessment.

Step-by-Step Methodologies

1. Cytotoxicity Assessment (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Genotoxicity Assessment (Ames Test - OECD TG 471) [13]

This bacterial reverse mutation assay is used to detect point mutations.

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity.

3. In Vitro Micronucleus Test (OECD TG 487) [13]

This test detects chromosomal damage in mammalian cells.

-

Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, TK6) with the test compound.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the DNA.

-

Microscopy: Analyze the cells for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) in binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxicity.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data from similar compounds.[5][8][14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).[8][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5][8][14]

Conclusion

While specific toxicological data for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine is not available, a comprehensive analysis of its structural analogs and the broader class of substituted phenethylamines allows for a preliminary, yet scientifically grounded, assessment of its potential hazards. It should be handled as a compound with moderate to high acute toxicity, with the potential for severe skin and eye damage, and possible respiratory irritation. Further in vitro and, if necessary, in vivo studies are required to fully elucidate its toxicological profile. The experimental workflows provided in this guide offer a systematic approach to characterizing the safety of this novel chemical entity.

References

-

Bodhankar, S., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. Available from: [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Available from: [Link]

-

Consensus. Are there documented adverse effects of phenethylamine use? Available from: [Link]

-

U.S. Environmental Protection Agency. GHS Data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine. Available from: [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed. Available from: [Link]

-

Nuvisan. In vitro toxicology. Available from: [Link]

-

PubChemLite. 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN). Available from: [Link]

-

University of Virginia School of Medicine. Phenethylamines. Available from: [Link]

-

Rat, P., et al. (1995). New in Vitro Fluorimetric Microtitration Assays for Toxicological Screening of Drugs. SpringerLink. Available from: [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

-

Wikipedia. Substituted phenethylamine. Available from: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-Chlorophenyl)-2-fluoroethan-1-amine Hydrochloride [cymitquimica.com]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. echemi.com [echemi.com]

- 6. consensus.app [consensus.app]

- 7. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. criver.com [criver.com]

- 13. nuvisan.com [nuvisan.com]

- 14. kishida.co.jp [kishida.co.jp]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from Styrene Precursors

This document provides a comprehensive guide for the synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine, a key building block in pharmaceutical and agrochemical research. The synthetic strategies detailed herein commence from the readily available precursor, 4-chlorostyrene, and focus on modern, efficient methodologies for the introduction of vicinal fluoro and amino functionalities. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview: Navigating the Path from Styrene

The primary challenge in synthesizing 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 4-chlorostyrene lies in the regioselective and stereoselective introduction of both a fluorine atom and an amino group across the vinyl moiety. Two principal strategies are presented: a direct, three-component aminofluorination, and a two-step sequence involving halofluorination followed by amination.

Strategy A: Direct Aminofluorination

This approach offers an efficient, one-pot synthesis, minimizing step-count and potential for material loss. Recent advances in synthetic methodology have enabled both metal-free and metal-catalyzed aminofluorination of styrenes with high regioselectivity.[1][2]

Strategy B: Two-Step Halofluorination and Amination

This classical yet robust strategy involves the initial formation of a vicinal halofluoroalkane intermediate.[3][4] This intermediate is then subjected to nucleophilic substitution with an amine source to yield the target compound. This two-step approach allows for greater flexibility in the choice of aminating agent.

Below is a workflow diagram illustrating these synthetic pathways.

Caption: Synthetic workflow from 4-chlorostyrene.

Experimental Protocols

2.1. Protocol for Strategy A: Metal-Free, Three-Component Aminofluorination

This protocol is adapted from a metal-free, radical aminofluorination method that demonstrates high regioselectivity for styrene derivatives.[1][2] The reaction proceeds via a proposed mechanism involving radical fluorination followed by nucleophilic amination.[2]

Table 1: Reagents and Stoichiometry for Aminofluorination

| Reagent/Material | Molecular Weight | Amount | Moles | Equivalents |

| 4-Chlorostyrene | 138.59 g/mol | 138.6 mg | 1.0 mmol | 1.0 |

| Selectfluor™ | 354.26 g/mol | 425.1 mg | 1.2 mmol | 1.2 |

| Imidazole (as amine source) | 68.08 g/mol | 204.2 mg | 3.0 mmol | 3.0 |

| Dichloroethane (DCE) | 98.96 g/mol | 5 mL | - | - |

Step-by-Step Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (1.0 mmol), imidazole (3.0 mmol), and Selectfluor™ (1.2 mmol).

-

Add 5 mL of dichloroethane (DCE) to the flask.

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-(4-chlorophenyl)-2-fluoro-1-(1H-imidazol-1-yl)ethane.

-

The resulting product can be further manipulated to yield the primary amine.

2.2. Protocol for Strategy B: Two-Step Halofluorination and Amination

This two-step sequence first involves the regioselective halofluorination of 4-chlorostyrene to generate a vicinal halofluoroalkane.[3] This intermediate is then converted to the target amine via nucleophilic substitution.

Step 1: Chlorofluorination of 4-Chlorostyrene

This procedure is based on the use of trihaloisocyanuric acids as a stable and efficient halogen source in combination with a fluoride source.[3]

Table 2: Reagents and Stoichiometry for Chlorofluorination

| Reagent/Material | Molecular Weight | Amount | Moles | Equivalents |

| 4-Chlorostyrene | 138.59 g/mol | 138.6 mg | 1.0 mmol | 1.0 |

| Trichloroisocyanuric acid (TCCA) | 232.41 g/mol | 77.5 mg | 0.33 mmol | 0.33 |

| Olah's Reagent (HF•Pyridine) | 78.11 g/mol (HF) | 1.5 mL | - | - |

| Dichloromethane (DCM) | 84.93 g/mol | 10 mL | - | - |

Step-by-Step Procedure:

-

In a fume hood, to a solution of 4-chlorostyrene (1.0 mmol) in dichloromethane (10 mL) in a polyethylene flask, add trichloroisocyanuric acid (0.33 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add HF•Pyridine (1.5 mL) to the stirred solution. Caution: HF•Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-chloro-2-(4-chlorophenyl)-1-fluoroethane.

Step 2: Amination of 1-chloro-2-(4-chlorophenyl)-1-fluoroethane

The resulting halofluorinated intermediate can be converted to the desired amine using a variety of aminating agents. A common method involves substitution with sodium azide followed by reduction.

Table 3: Reagents for Amination

| Reagent/Material | Molecular Weight | Amount | Moles | Equivalents |

| 1-chloro-2-(4-chlorophenyl)-1-fluoroethane | 193.04 g/mol | 193 mg | 1.0 mmol | 1.0 |

| Sodium Azide (NaN₃) | 65.01 g/mol | 97.5 mg | 1.5 mmol | 1.5 |

| Dimethylformamide (DMF) | 73.09 g/mol | 5 mL | - | - |

| Lithium Aluminium Hydride (LAH) | 37.95 g/mol | 57 mg | 1.5 mmol | 1.5 |

| Diethyl ether or THF | - | 10 mL | - | - |

Step-by-Step Procedure:

-

Dissolve 1-chloro-2-(4-chlorophenyl)-1-fluoroethane (1.0 mmol) in dimethylformamide (5 mL).

-

Add sodium azide (1.5 mmol) and heat the mixture to 60-80 °C. Monitor the reaction by TLC.

-

Once the substitution is complete, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude 1-azido-2-(4-chlorophenyl)-1-fluoroethane.

-

Carefully dissolve the crude azide in dry diethyl ether or THF and add it dropwise to a stirred suspension of lithium aluminum hydride (1.5 mmol) in the same solvent at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until the azide is fully reduced.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with ether.

-

Dry the filtrate over sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(4-Chlorophenyl)-2-fluoroethan-1-amine.

-

Purify by column chromatography or distillation.

Mechanistic Insights and Rationale

The regioselectivity of these reactions is a critical consideration. In the case of styrene derivatives, the benzylic position is electronically distinct, influencing the outcome of addition reactions.

Caption: Proposed radical aminofluorination mechanism.

For the metal-free aminofluorination, the reaction is proposed to proceed through a radical pathway.[1] Selectfluor acts as a source of an electrophilic fluorine radical, which adds to the less substituted carbon of the styrene double bond. This results in the formation of a more stable benzylic radical intermediate. Subsequent trapping of this radical by the nucleophilic amine source leads to the final product with high regioselectivity.

In the halofluorination reaction, the mechanism involves the formation of a halonium ion intermediate.[3] The subsequent nucleophilic attack by the fluoride ion occurs at the more substituted benzylic carbon, leading to the Markovnikov-oriented product. This regioselectivity is driven by the ability of the phenyl ring to stabilize the partial positive charge that develops at the benzylic position in the transition state.

Conclusion

The synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine from 4-chlorostyrene can be achieved through multiple efficient pathways. The choice between a direct aminofluorination and a two-step halofluorination/amination sequence will depend on the specific requirements of the researcher, including desired scale, available reagents, and tolerance for multi-step procedures. The protocols provided herein offer robust and well-precedented methods for accessing this valuable synthetic intermediate.

References

-

Metal-Free Three-Component Regioselective Aminofluorination of Styrene Derivatives. The Journal of Organic Chemistry. [Link]

-

Metal-Free Three-Component Regioselective Aminofluorination of Styrene Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Palladium-Catalyzed Oxidative Aminofluorination of Styrenes. Chinese Journal of Chemistry. [Link]

-

Palladium-catalyzed intermolecular aminofluorination of styrenes. PubMed. [Link]

-

Palladium-Catalyzed Aminofluorination of Styrenes. Scribd. [Link]

-

Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Organic Chemistry Portal. [Link]

-

Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

Sources

Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine: Application Notes and Protocols

Introduction: The Significance of Chiral Fluorinated Amines

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the precise three-dimensional arrangement of atoms in a chiral center, fluorinated amines become powerful building blocks in modern drug discovery. The target molecule, 2-(4-chlorophenyl)-2-fluoroethan-1-amine, is a structurally significant scaffold. The presence of a fluorine atom at the benzylic position and a chlorine atom on the phenyl ring makes it a valuable precursor for a range of potential therapeutic agents, from central nervous system modulators to anti-infective agents.

The challenge in synthesizing such molecules lies in the stereocontrolled introduction of the amine functionality. This guide provides detailed protocols for the enantioselective synthesis of 2-(4-chlorophenyl)-2-fluoroethan-1-amine, focusing on a robust and scalable method involving the asymmetric reduction of a key α-fluoro ketone intermediate.

Strategic Approach: Asymmetric Transfer Hydrogenation

Our synthetic strategy hinges on the highly efficient and selective asymmetric transfer hydrogenation of a prochiral α-fluoro ketone. This method offers several advantages, including operational simplicity, mild reaction conditions, and the use of well-defined, commercially available catalysts. The overall synthetic pathway is depicted below:

Application Note: Using 2-(4-Chlorophenyl)-2-fluoroethan-1-amine as a Chiral Building Block

[1][2]

Abstract

This guide details the technical application of 2-(4-chlorophenyl)-2-fluoroethan-1-amine (hereafter 2-CPFA ) in medicinal chemistry.[1][2] As a

Introduction: The "Fluorine Effect" in Drug Design

The incorporation of fluorine at the

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (electronegativity

) inductively destabilizes the ammonium cation. This typically lowers the pKa of the amine by 1.0–2.0 log units (from ~9.8 to ~8.5).-

Impact: Increased fraction of uncharged amine at physiological pH (7.4), potentially improving passive membrane permeability and CNS penetration.

-

-

Conformational Bias: The gauche effect (preference for the C–F and C–N bonds to be gauche to each other) restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

-

Metabolic Blocking: The 4-chlorophenyl ring combined with the benzylic fluorine blocks common metabolic soft spots (benzylic oxidation), extending half-life (

).[1][2]

Structural Analysis[2]

Critical Handling & Stability Guidelines

WARNING: Benzylic fluorides are prone to HF elimination (dehydrofluorination) to form styrenes, particularly under basic or thermal stress.[2] The 4-chloro substituent is electron-withdrawing, which increases the acidity of the benzylic proton, thereby increasing the risk of E1cB elimination compared to unsubstituted analogs.

Stability Protocol

-

Storage: Store as the Hydrochloride (HCl) or Tartrate salt .[2] The free base is significantly less stable and should be generated immediately prior to use.

-

Temperature: Store salts at -20°C. Keep free base solutions < 25°C.

-

Incompatible Reagents: Avoid strong, bulky bases (e.g.,

-BuOK, LDA) which promote elimination.[1][2] Use mild organic bases (DIPEA, NMM) for coupling reactions.[2]

Synthesis & Sourcing Strategy

While racemic material is available, chiral applications require high enantiopurity.[2] Direct deoxyfluorination (e.g., DAST) of the corresponding amino alcohol is NOT RECOMMENDED for chiral synthesis due to the formation of aziridinium intermediates, which leads to racemization and regiochemical scrambling (the "Aziridinium Shuffle").

Recommended Route: Regioselective Ring Opening of Aziridines

The most robust method for accessing high-enantiomeric excess (ee) 2-CPFA is the Lewis acid/base-catalyzed ring opening of the corresponding chiral aziridine.[1]

Protocol 1: Synthesis via Aziridine Opening (Gold Standard)

Reference: Adapted from Kalow & Doyle, J. Am. Chem. Soc. 2012.[2]

Reagents:

-

Substrate: (S)-2-(4-chlorophenyl)-1-tosylaziridine (Commercial or synthesized via Sharpless asymmetric aminohydroxylation).[1][2]

-

Fluorine Source: Benzoyl fluoride (PhCOF) + HFIP (Hexafluoroisopropanol).[1][2][3]

-

Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or similar Lewis base.[1][2]

Step-by-Step:

-

Setup: In a flame-dried flask under

, dissolve (S)-2-(4-chlorophenyl)-1-tosylaziridine (1.0 equiv) in HFIP (0.5 M). -

Addition: Add Benzoyl fluoride (1.2 equiv) followed by DBN (10 mol%).

-

Reaction: Stir at 50°C for 4–12 hours. Monitor by TLC/LCMS for disappearance of aziridine.[2]

-

Workup: Quench with sat.

. Extract with DCM.[2] -

Deprotection: Remove the tosyl group using

sonication or -

Salt Formation: Immediately treat the crude amine with 1M HCl in ether to precipitate 2-CPFA·HCl .

Application Protocols: Coupling & Derivatization[2]

Due to the inductive effect of the

Protocol 2: Optimized Amide Coupling (Peptidomimetics)

Objective: Couple 2-CPFA with a carboxylic acid (R-COOH) with minimal epimerization.[1][2]

Reagents:

-

Coupling Agent: HATU (1.1 equiv) - Preferred over EDC/HOBt due to higher reactivity.[1][2]

-

Base: DIPEA (3.0 equiv) - Essential to neutralize HCl and activate the deactivated amine.[1]

Procedure:

-

Activation: Dissolve R-COOH and HATU in DMF (0.2 M) under

. Stir for 5 mins to form the activated ester. -

Amine Prep: In a separate vial, dissolve 2-CPFA·HCl in minimal DMF and add DIPEA. Note: Ensure pH is >8 (wet pH paper).[1][2]

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Troubleshooting: If reaction is slow (LCMS), heat to 40°C. Do not exceed 60°C to avoid HF elimination.[2]

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

, and brine.[2] Dry over

Protocol 3: Quality Control & Enantiomeric Excess (ee) Determination

Objective: Verify the optical purity of the building block before use.

Method A: 19F NMR (Chemical Purity)

-

Dissolve 10 mg in

(free base) or -

Signal: Look for the characteristic multiplet at

-170 to -190 ppm (approximate, shifts with solvent).[1][2] -

Impurity Check: Sharp singlets near -110 to -130 ppm often indicate inorganic fluoride or elimination byproducts (styrenyl fluorides).[1][2]

Method B: Chiral HPLC (Enantiomeric Purity)

Visualization: Decision Logic & Mechanism[2]

The following diagram illustrates the critical decision pathways for synthesizing and handling 2-CPFA , highlighting the risks of "shortcut" methods like direct DAST fluorination.

Caption: Synthesis and utility workflow for 2-CPFA. Route A (Red) depicts the common pitfall of rearrangement; Route B (Green) is the validated protocol.

Physicochemical Data Summary

| Property | Non-Fluorinated Analog | 2-CPFA (Fluorinated) | Impact on Drug Design |

| pKa (Amine) | ~9.8 | ~8.5 - 8.8 | Reduced basicity; improved passive permeability.[1][2] |

| LogP | 2.1 | 2.3 | Slight increase in lipophilicity; C-F mimics C-H. |

| C-N Bond Length | 1.47 Å | 1.45 Å | Shortening due to gauche effect/electronics.[2] |

| Metabolic Stability | Low (Benzylic oxid.)[1][2] | High | F blocks CYP450 benzylic hydroxylation.[2] |

| Nucleophilicity | High | Moderate | Requires stronger activation for coupling.[2] |

References

-

Kalow, J. A., & Doyle, A. G. (2012).[2][3] Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[1][2][3] Journal of the American Chemical Society.[4] [Link] -

Wade, M., et al. (2018).[2] Rapid, General Access to Chiral

-Fluoroamines via Organocatalysis.[1][2][5][6] NIH/Vertex Pharmaceuticals.[2] [Link] -

Champagne, P. A., et al. (2015).[2] Developments in the Synthesis of Chiral

-Fluoroamines. Chemical Reviews.[2] [Link] -

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry.[2][3][4][7][8][9][10][11][12][13] Chemical Society Reviews.[2] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 2-(4-chlorophenyl)-2-fluoroethan-1-amine hydrochloride (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Asymmetric Synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Executive Summary

This application note details a robust, enantioselective protocol for synthesizing 2-(4-chlorophenyl)-2-fluoroethan-1-amine , a high-value pharmacophore containing a stereogenic carbon-fluorine bond.

While direct fluorination of amines is synthetically challenging, this protocol utilizes organocatalytic

Key Advantages[2][3]

-

High Enantioselectivity: Direct access to chiral C–F bonds (>90% ee).

-

Metal-Free: Utilizes robust organic catalysts, avoiding trace metal contamination.

-

Scalability: Protocol adapted for gram-scale synthesis with bench-stable reagents.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the "Self-Disproportionation of Enantiomers" (SDE) principle and the kinetic instability of

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Asymmetric Fluorination: Enamine activation of (4-chlorophenyl)acetaldehyde using a chiral imidazolidinone catalyst facilitates electrophilic fluorination by N-Fluorobenzenesulfonimide (NFSI).

-

Stereocenter Trapping: In situ reduction with NaBH

yields the stable -

Amination: Activation of the primary alcohol (Mesylation) followed by nucleophilic displacement (Azide) and reduction (Staudinger) yields the target amine without eroding the benzylic stereocenter.

Figure 1: Strategic workflow for the enantioselective synthesis of the target

Experimental Protocols

Protocol A: Enantioselective -Fluorination & Reduction

Objective: Synthesize (R)-2-(4-chlorophenyl)-2-fluoroethanol. Scale: 5.0 mmol input.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Amount | Role |

| (4-Chlorophenyl)acetaldehyde | 1.0 | 773 mg | Substrate |

| MacMillan Catalyst (TFA Salt) | 0.20 | 340 mg | Chiral Catalyst |

| N-Fluorobenzenesulfonimide (NFSI) | 1.5 | 2.36 g | F+ Source |

| Sodium Borohydride (NaBH | 3.0 | 567 mg | Reductant |

| THF / Isopropanol (9:1) | - | 25 mL | Solvent |

(Note: Catalyst refers to (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone)

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the MacMillan imidazolidinone catalyst (20 mol%) in THF/Isopropanol (9:1 v/v) at room temperature.

-

Substrate Addition: Cool the solution to -10 °C using a cryocooler or salt/ice bath. Add (4-chlorophenyl)acetaldehyde (1.0 equiv). Stir for 10 minutes to allow pre-complexation.

-

Fluorination: Add NFSI (1.5 equiv) in two portions over 5 minutes.

-

Critical Control Point: Maintain temperature strictly at -10 °C. Higher temperatures increase racemization; lower temperatures drastically slow turnover.

-

-

Reaction Monitoring: Stir at -10 °C for 12–18 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:2). The

-fluoro aldehyde intermediate is unstable on silica; look for the disappearance of the starting material spot. -

In Situ Reduction: Once the starting aldehyde is consumed, do not isolate . Add NaBH

(3.0 equiv) directly to the cold reaction mixture. -

Quench: Allow the mixture to warm to 0 °C over 30 minutes. Quench carefully with saturated aqueous NH

Cl (10 mL). -

Workup: Extract with Et

O (3 x 20 mL). Wash combined organics with 1M NaHCO -

Purification: Purify the resulting alcohol via flash chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Expected Outcome: 75–85% Yield of the

Protocol B: Stereospecific Amination (Azide Route)

Objective: Convert alcohol to 2-(4-chlorophenyl)-2-fluoroethan-1-amine.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Activation Agent |

| Triethylamine (Et | 1.5 | Base |

| Sodium Azide (NaN | 2.0 | Nucleophile |

| Triphenylphosphine (PPh | 1.2 | Staudinger Reductant |

Step-by-Step Procedure

-

Mesylation: Dissolve the purified

-fluoro alcohol in anhydrous DCM (0.2 M) at 0 °C. Add Et-

Note: The fluorine atom at the benzylic position deactivates the adjacent primary alcohol slightly, but reaction proceeds smoothly.

-

-

Workup (Mesylate): Wash with cold water and dilute HCl. Dry and concentrate. Use immediately.

-

Azide Displacement: Dissolve the crude mesylate in DMF (0.2 M). Add NaN

(2.0 equiv). Heat to 50 °C for 4–6 hours.-

Caution: Avoid temperatures >80 °C to prevent elimination of HF to form the styrene derivative.

-

-

Reduction (Staudinger): Dilute the azide solution with THF and water (10:1). Add PPh

(1.2 equiv) and stir at room temperature for 12 hours. -

Final Isolation: Acidify with 1M HCl to protonate the amine (extract non-amine impurities with ether). Basify the aqueous layer to pH 12 with NaOH. Extract the free amine into DCM.

Mechanistic Insight

The success of this protocol relies on LUMO-lowering enamine catalysis . The chiral amine catalyst condenses with the aldehyde to form an enamine.[10] The specific geometry of the catalyst shields one face of the enamine, forcing the bulky NFSI reagent to approach from the exposed face.

Figure 2: The organocatalytic cycle. The steric bulk of the catalyst directs the electrophilic fluorination.

Quality Control & Analytical Standards

To ensure the integrity of the data and the compound, the following analytical validations are required.

Enantiomeric Excess (ee) Determination

Do not attempt to measure the ee of the amine directly on standard columns due to peak tailing. Derivatize the amine or measure the intermediate alcohol.[10]

-

Method: Chiral HPLC (e.g., Chiralcel OD-H or AD-H).

-

Conditions: Hexane/i-PrOH (90:10), 1.0 mL/min, 254 nm.

-

Racemic Standard: Prepare a racemic sample using D/L-Proline or non-chiral acid catalysis to identify retention times.

NMR Validation

-

NMR: Essential for confirming the C-F bond. Expect a multiplet around

-

NMR: The benzylic proton (CH-F) will appear as a distinct doublet of doublets (coupling to F and the adjacent CH

-

Coupling Constants: Look for the geminal

(approx 48 Hz) in the

References

-

Beeson, T. D., & MacMillan, D. W. C. (2005).

-Fluorination of Aldehydes.[11] Journal of the American Chemical Society, 127(24), 8826–8828.[11]-

[Link]

- Core protocol source for the asymmetric fluorin

-

- Lüdtke, D. S. (2014).

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[2][12] Journal of Organic Chemistry, 77(8), 4177–4183.-

[Link]

- Cited for alternative routes and characterization d

-

- Saadi, J., & Wennemers, H. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A [organic-chemistry.org]

- 7. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

Application Note: Advanced Derivatization Protocols for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Abstract

This technical guide details the derivatization strategies for 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (CAS 756846-59-0), a critical chiral building block in the synthesis of fluorinated bioactive scaffolds. Due to the electronegativity of the

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is a

Analytical Challenges

-

Chirality: The C2 carbon is a stereocenter.[1][2] Enantiomeric purity (ee) is critical for biological activity.[2]

-

Detection Limits: The chlorophenyl ring has weak UV absorbance (

), making trace analysis in biological matrices difficult without derivatization.[1] -

GC Tailing: The primary amine group causes significant peak tailing and adsorption on silica capillary columns.[1][2]

Decision Matrix: Selecting the Right Technique

The choice of derivatization agent depends strictly on the analytical goal. Use the workflow below to select the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on analytical requirements.[1]

Protocol A: Chiral Resolution via Mosher's Amide[1]

Objective: Determination of Enantiomeric Excess (ee).

Mechanism: Reaction with a chiral derivatizing agent (CDA), specifically (R)- or (S)-

Reagents

-

Substrate: 10 mg 2-(4-Chlorophenyl)-2-fluoroethan-1-amine (free base or HCl salt).

-

Reagent: (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).

-

Base: Triethylamine (TEA) or Pyridine (dry).[1]

Step-by-Step Procedure

-

Preparation: In a 4 mL glass vial, dissolve 10 mg (approx. 0.05 mmol) of the amine substrate in 1.0 mL of anhydrous DCM.[1][2]

-

Addition: Add 1.5 equivalents (approx. 20 mg) of (S)-(+)-MTPA-Cl.

-

Reaction: Cap the vial tightly and stir at room temperature (

) for 1 hour. -

Quench: Add 0.5 mL of saturated

solution and stir for 5 minutes to hydrolyze excess acid chloride. -

Extraction: Extract the organic layer (DCM), dry over

, and filter. -

Analysis:

Protocol B: Trace Analysis via OPA-Fluorescence[2]

Objective: High-sensitivity quantitation (femtomole level) in biological fluids. Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.

Reagents

-

OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer (0.4 M, pH 10.[1][2]2) + 20

L 3-MPA.[2] -

Buffer: 0.4 M Borate buffer is critical to deprotonate the amine (pKa ~9.0).[1][2]

Step-by-Step Procedure

-

Sample Prep: Dilute the amine sample to approx. 1–10

in borate buffer. -

Derivatization (Automated/Manual):

-

HPLC Conditions:

Protocol C: Volatility Enhancement for GC-MS

Objective: Improve peak shape and volatility for Gas Chromatography. Mechanism: Acylation of the amine hydrogen with Trifluoroacetic Anhydride (TFAA) eliminates hydrogen bonding capability, preventing column adsorption.[1]

Reagents

Step-by-Step Procedure

-

Dissolution: Dissolve 1 mg of amine in 100

L Ethyl Acetate. -

Acylation: Add 50

L TFAA. -

Incubation: Heat at

for 15 minutes in a sealed vial. -

Evaporation: Evaporate to dryness under a stream of Nitrogen (

) to remove excess acid.[1][2] -

Reconstitution: Reconstitute in 100

L Ethyl Acetate. -

GC-MS Parameters:

Comparative Analysis of Reagents

| Reagent | Target Group | Detection | Stability | Sensitivity | Notes |

| Mosher's Acid (MTPA-Cl) | Primary Amine | UV / | High | Moderate | Gold standard for chirality. |

| OPA / 3-MPA | Primary Amine | Fluorescence | Low (<10 min) | Very High | Best for trace biologicals.[2] |

| TFAA / MBTFA | Primary Amine | GC-MS / ECD | High | High | Essential for GC analysis.[2] |

| FMOC-Cl | Prim/Sec Amine | Fluorescence | High | High | Alternative to OPA if stability is needed.[2] |

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation during the Mosher derivatization process, highlighting the formation of diastereomers.

Figure 2: Reaction pathway for the formation of diastereomeric amides using (S)-MTPA-Cl, enabling separation via physical properties.

References

-

Vertex Pharmaceuticals. (2017).[2] Enantioselective Synthesis of

-Fluoro Amines via -

Shimadzu Corporation. (2021).[1][2] Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Application News No. 01-00823-EN.[2] [Link]

-

National Institutes of Health. (2018).[2] Development and validation of a HPLC/FLD method combined with online derivatization for trace amino acids. PMC6237155.[1][2] [Link]

-

Phenomenex. (2020).[1][2] Chiral HPLC Separations Guidebook. Phenomenex Technical Guides. [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis Methods for β-Fluoro Phenethylamines: Protocols and Strategic Insights

An Application Guide for Researchers and Process Chemists

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, pKa, and membrane permeability.[1][2][3][4] β-Fluoro phenethylamines, in particular, represent a critical structural motif found in numerous neurologically active agents. Their synthesis on a scalable level, however, presents unique challenges related to the controlled introduction of the fluorine atom, stereoselectivity, and the handling of hazardous reagents. This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for β-fluoro phenethylamines, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore and contrast three primary scalable routes: the enantioselective ring-opening of aziridiniums, the deoxofluorination of amino alcohols, and a classical multi-step approach starting from fluorinated benzaldehydes. Each section explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of β-Fluorination

The introduction of a fluorine atom at the β-position of a phenethylamine scaffold is a powerful tactic in drug design. This single atomic substitution can induce a significant drop in the amine's basicity (pKa) by 1-2 log units.[1] This electronic perturbation can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by:

-

Reducing Off-Target Activity: Lower basicity can decrease interactions with unintended biological targets, such as cardiac ion channels.[1]

-

Enhancing CNS Penetration: The modified lipophilicity and reduced hydrogen bonding potential can facilitate passage through the blood-brain barrier.[3]

-

Improving Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the compound's half-life.[5]

Given these advantages, the development of robust, safe, and scalable synthetic methods is of paramount importance for advancing drug candidates from laboratory research to clinical and commercial production.

Strategic Overview of Scalable Synthetic Routes

The synthesis of β-fluoro phenethylamines can be approached from several distinct strategic directions. The optimal choice depends on factors such as the required stereochemical purity, cost of starting materials, safety constraints, and the desired scale of production. Below is a comparative overview of the three most viable strategies for scalable synthesis.

Caption: Comparative overview of primary scalable synthetic strategies.

-

Strategy A: Ring-Opening of Aziridines: This modern approach involves the nucleophilic opening of an activated aziridine or aziridinium ion with a fluoride source.[6][7][8] Its primary advantage is the potential for high enantioselectivity when using chiral catalysts, making it ideal for producing single-enantiomer drugs.[9] Recent advances using phase-transfer catalysis have made this method more scalable and operationally simple.[9]

-

Strategy B: Deoxofluorination of β-Amino Alcohols: This strategy relies on the conversion of a hydroxyl group in a precursor β-amino alcohol to a fluorine atom. Reagents like (diethylamino)sulfur trifluoride (DAST) are effective but pose significant handling risks, especially at scale.[10][11] Newer, more thermally stable reagents are emerging, but cost and availability can be limiting factors for large-scale production.[12] The reaction is stereospecific, proceeding with inversion of configuration.

-

Strategy C: Classical Build-Up from Fluorinated Precursors: This robust, traditional method involves a multi-step synthesis, typically starting with a commercially available benzaldehyde.[13] The key steps are a Henry condensation with a nitroalkane (e.g., nitroethane) followed by reduction of both the nitro group and the alkene. While often lower yielding and requiring more steps, this pathway uses well-understood reactions and readily available, cheaper reagents, making it highly dependable for industrial scale-up.[13][14]

Detailed Application Notes and Protocols

Protocol 1: Enantioselective Synthesis via Hydrogen-Bonding Phase-Transfer Catalysis

This protocol is based on the enantioselective fluorination of in-situ-formed meso-aziridinium ions using potassium fluoride (KF), a cost-effective and readily available fluoride source.[9] The key to this scalable method is a chiral bis-urea catalyst that complexes with KF, enhancing its solubility and creating a chiral environment for the enantioselective ring-opening.[9]

Rationale: This method is chosen for its operational simplicity, high enantioselectivity, and use of inexpensive KF. It avoids hazardous HF reagents and can be performed on a large scale (demonstrated up to 50g) without strictly anhydrous conditions.[9]

Caption: Workflow for catalytic asymmetric synthesis of β-fluoroamines.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the meso-aziridinium precursor (1.0 equiv), potassium fluoride (KF, 5.0 equiv), and the chiral N-ethyl bis-urea catalyst (0.005 equiv, 0.5 mol%).

-

Solvent Addition: Add the appropriate solvent (e.g., α,α,α-trifluorotoluene) to achieve a concentration of 0.5 M with respect to the aziridinium precursor.[9]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction can be performed in a vessel open to the atmosphere.[9]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove excess KF and the catalyst byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the enantioenriched β-fluoroamine.

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| Diaryl Aziridinium | 0.5 | 85-95% | up to 98.5:1.5 | [9] |

| Cyclic Aziridinium | 0.5 | 70-80% | up to 90:10 | [9] |

Protocol 2: Scalable Synthesis via Deoxofluorination of a β-Amino Alcohol

This protocol details the nucleophilic deoxofluorination of a protected β-amino alcohol using (diethylamino)sulfur trifluoride (DAST). This method is highly effective but requires stringent safety precautions due to the hazardous nature of DAST.[10]

Rationale: This Sɴ2 reaction is stereospecific, providing excellent stereochemical control if a chiral amino alcohol precursor is used. While hazardous, DAST is a well-documented reagent for this transformation. For scalability, meticulous planning and engineering controls are non-negotiable.

Sources

- 1. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 14. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Incorporation of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine in Peptide Synthesis

[1]

Executive Summary